molecular formula C17H14N2O3S2 B2563653 2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 341968-28-3

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No. B2563653
CAS RN: 341968-28-3
M. Wt: 358.43
InChI Key: RFMYKGSDCMAGEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural details aren’t available in the search results .


Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. For example, the Davis reagent, which contains a phenylsulfonyl group, can generate sulfinate anions by oxidation of thiolates .


Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the exact structure of the compound. Typical properties to consider might include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Research highlights the crucial role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including derivatives of pyrimidinol. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The review by Parmar, Vala, and Patel (2023) discusses the synthetic pathways employed for developing substituted pyrimidine derivatives using a range of catalysts, emphasizing the application of these methods in developing lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Optoelectronic Materials

Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their significance in creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and as materials for nonlinear optical applications. The incorporation of pyrimidine fragments into π-extended conjugated systems is valued for fabricating efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) explores the ABTS/PP decolorization assay of antioxidant capacity, detailing the reaction pathways for assessing the antioxidant capacity of various compounds. This research provides insight into the specific reactions of antioxidants, contributing to the overall understanding of antioxidant mechanisms relevant to pyrimidine derivatives (Ilyasov et al., 2020).

Novel Synthesis of Pharmaceutical Compounds

Saini et al. (2019) review novel methods for synthesizing omeprazole and other proton pump inhibitors, emphasizing the importance of understanding pharmaceutical impurities. This review includes discussions on the synthesis process and the formation of sulfone N-oxide, highlighting the potential relevance to the synthesis and study of pyrimidine derivatives (Saini et al., 2019).

Developmental Toxicity of Perfluoroalkyl Acids

While not directly related to "2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol," the review by Lau et al. (2004) on the developmental toxicity of perfluoroalkyl acids provides context on the broader implications of chemical compounds on health and the environment. This review may offer insights into safety considerations for the development and application of pyrimidine derivatives (Lau et al., 2004).

Safety and Hazards

Safety and hazards would depend on the specific compound. For similar compounds, safety data sheets would typically provide information on health risks, safety risks, and environmental risks .

properties

IUPAC Name

5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYKGSDCMAGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

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